Cas no 93-51-6 (2-Methoxy-4-methylphenol)

2-Methoxy-4-methylphenol structure
2-Methoxy-4-methylphenol structure
Produktname:2-Methoxy-4-methylphenol
CAS-Nr.:93-51-6
MF:C8H10O2
MW:138.163802623749
MDL:MFCD00002378
CID:34704
PubChem ID:7144

2-Methoxy-4-methylphenol Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2-Methoxy-4-methylphenol
    • 2-2-Methoxy-4-methylphenol
    • Nature 4-Methyl guaiacol
    • 2-methoxy-4-cresol
    • 2-methoxy-4-methyl-phenol
    • 2-Methoxy-p-cresol
    • 3-methoxy-4-hydroxytoluene
    • 4-Methylguaiacol1000µg
    • Creosol
    • Homoguaiacol
    • p-Creosol
    • p-Cresol,2-methoxy
    • Phenol,2-methoxy-4-methyl
    • p-Methylguaiacol
    • 4-Hydroxy-3-methoxy-1-methyl-benzene
    • 2-Hydroxy-5-methylanisole
    • 4-Methyl guaiacol
    • Homocatechol monomethyl ether
    • 4-Methylguaiacol
    • Phenol, 2-methoxy-4-methyl-
    • 4-Hydroxy-3-methoxytoluene
    • p-Cresol, 2-methoxy-
    • Rohkcrsol
    • Kreosol
    • Cresolum drudum
    • 4-Methyl-2-methoxyphenol
    • Valspice
    • 4-Hydroxy-3-methoxy-1-methylbenzene
    • Kreosol [German]
    • 1-Hydroxy-2-met
    • 2-Methoxy-4-methylphenol (ACI)
    • Creosol (6CI)
    • p-Cresol, 2-methoxy- (8CI)
    • 3-Methoxy-4-hydroxybenzaldhyde
    • Methyl guaiacol
    • Methylguaiacol-4
    • NSC 4969
    • MDL: MFCD00002378
    • Inchi: 1S/C8H10O2/c1-6-3-4-7(9)8(5-6)10-2/h3-5,9H,1-2H3
    • InChI-Schlüssel: PETRWTHZSKVLRE-UHFFFAOYSA-N
    • Lächelt: OC1C(OC)=CC(C)=CC=1
    • BRN: 1862340

Berechnete Eigenschaften

  • Genaue Masse: 138.06800
  • Monoisotopenmasse: 138.06808
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 10
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 103
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topologische Polaroberfläche: 29.5
  • Oberflächenladung: 0
  • Tautomerzahl: 3

Experimentelle Eigenschaften

  • Farbe/Form: Farblose bis gelbliche aromatische Flüssigkeit mit starker Brechkraft.
  • Dichte: 1.092 g/mL at 25 °C(lit.)
  • Schmelzpunkt: 5 °C (lit.)
  • Siedepunkt: 221-222 °C(lit.)
  • Flammpunkt: Fahrenheit: 210.2° f
    Celsius: 99° c
  • Brechungsindex: n20/D 1.535-1.539
    n20/D 1.537(lit.)
  • Wasserteilungskoeffizient: Slightly soluble in water.
  • PSA: 29.46000
  • LogP: 1.70920
  • Merck: 2571
  • Löslichkeit: Es kann mit Ethanol, Benzol, Chloroform, Ether, Eisessigsäure usw. mischbar sein und im Wasser leicht löslich.
  • FEMA: 2671

2-Methoxy-4-methylphenol Sicherheitsinformationen

  • Symbol: GHS07
  • Prompt:Warnung
  • Signalwort:Warning
  • Gefahrenhinweis: H302-H315-H319
  • Warnhinweis: P301 + P312 + P330-P305 + P351 + P338
  • Transportnummer gefährlicher Stoffe:2810
  • WGK Deutschland:3
  • Code der Gefahrenkategorie: 22-36/37/38
  • Sicherheitshinweise: S26-S36-S24/25
  • FLUKA MARKE F CODES:10
  • RTECS:GP1755000
  • Identifizierung gefährlicher Stoffe: Xi
  • Gefahrenklasse:6.1(a)
  • PackingGroup:II
  • TSCA:Yes
  • Lagerzustand:Store at room temperature
  • Risikophrasen:R36/37/38
  • Verpackungsgruppe:II
  • Sicherheitsbegriff:6.1(a)

2-Methoxy-4-methylphenol Zolldaten

  • HS-CODE:29095090
  • Zolldaten:

    China Zollkodex:

    2909500000

    Übersicht:

    2909000000. Etherphenol\Etheralkoholphenol und seine Halogenierung\Sulfonierung\Nitrosative oder nitrosative Derivate. MwSt:17,0%.Steuerrückerstattungssatz:9.0%. Regulierungsbedingungen:nichts.MFN-Tarif:5.5%. Allgemeintarif:30.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponentenverwenden, um

    Zusammenfassung:

    2909000000 Etherphenole, Etheralkoholphenole und ihre halogenierten, sulfonierten, nitrierten oder nitrosierten Derivate MwSt:17,0% Steuerermäßigungssatz:9,0% Aufsichtsbedingungen:keineMFN-Tarif:5.5% General tariff:30.0%

2-Methoxy-4-methylphenol Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Alichem
A014003149-500mg
2-Hydroxy-5-methylanisole
93-51-6 97%
500mg
$815.00 2023-08-31
abcr
AB117720-25 g
2-Methoxy-4-methylphenol, 98%; .
93-51-6 98%
25g
€80.40 2023-05-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
M351A-100g
2-Methoxy-4-methylphenol
93-51-6 98%
100g
¥205.0 2022-05-30
ChemScence
CS-W021711-1000g
Creosol
93-51-6 99.82%
1000g
$158.0 2021-09-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1068319-250g
Creosol
93-51-6 98%
250g
¥247.00 2024-04-25
TRC
M305055-10g
2-​Methoxy-​4-​methylphenol
93-51-6
10g
$69.00 2023-05-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M10580-500g
Creosol
93-51-6
500g
¥536.0 2021-09-08
Apollo Scientific
OR8723-100g
2-Methoxy-4-methylphenol
93-51-6 98%
100g
£42.00 2025-02-20
Apollo Scientific
OR8723-500g
2-Methoxy-4-methylphenol
93-51-6 98%
500g
£105.00 2025-02-20
Enamine
EN300-18155-0.05g
2-methoxy-4-methylphenol
93-51-6 95%
0.05g
$19.0 2023-09-19

2-Methoxy-4-methylphenol Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Copper ,  Silica ;  8 h, 2.0 atm, 170 °C
Referenz
Stabilizing the interfacial Cu0-Cu+ dual sites toward furfural hydrodeoxygenation to 2-methylfuran via fabricating nest-like copper phyllosilicate precursor
Zhang, Junbo; Ding, Guoqiang; Jin, Yu; Wei, Lisha; Li, Xianqing; et al, Fuel, 2023, 337,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Catalysts: Palladium Solvents: Decalin ,  Water ;  4 h, 200 °C
Referenz
A general approach towards efficient catalysis in Pickering emulsions stabilized by amphiphilic RGO-Silica hybrid materials
Wei, Xu-Rui; Liu, Jun; Yang, Yong; Deng, Li, RSC Advances, 2014, 4(67), 35744-35749

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Catalysts: Hexakis[μ-[1,4-benzenedicarboxylato(2-)-κO1:κO′1]]tetra-μ3-hydroxytetra-μ3-oxohe… (defected derivatives) Solvents: Isopropanol ;  6 h, 150 °C
Referenz
Unveiling and understanding the remarkable enhancement in the catalytic activity by the defect creation in UIO-66 during the catalytic transfer hydrodeoxygenation of vanillin with isopropanol
Kar, Ashish Kumar; Sarkar, Ranjini; Manal, Arjun K.; Kumar, Ravi; Chakraborty, Sudip; et al, Applied Catalysis, 2023, 325,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Palladium Solvents: 1-Butanol ;  60 min, 70 °C
Referenz
Preparation method of palladium catalyst supported on resin carbon spheres and its application in hydrodeoxygenation of vanillin
, China, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Melamine resin (mesoporous sulfonated) Solvents: Water ;  2 h, 110 °C
Referenz
Promotion of sulfonic acid groups on biomass carbons loading ultrafine palladium nanoparticles for the efficient hydrodeoxygenation of vanillin in water
Ran, Jiansu; YangCheng, Ruixue; Cui, Yuntong; Wang, Jianjian, Current Research in Green and Sustainable Chemistry, 2022, 5,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Cobalt ,  Zinc Solvents: Water ;  2 h, 0.7 MPa, 130 °C
1.2 Reagents: Water ;  cooled
Referenz
Highly-efficient and magnetically-separable ZnO/Co@N-CNTs catalyst for hydrodeoxygenation of lignin and its derived species under mild conditions
Ranaware, Virendra; Verma, Deepak; Insyani, Rizki; Riaz, Asim; Kim, Seung Min; et al, Green Chemistry, 2019, 21(5), 1021-1042

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Carbon ,  ZIF 8 Solvents: Water ;  2 h, 0.2 MPa, 90 °C
Referenz
Palladium nanoparticles stabilized with N-doped porous carbons derived from metal-organic frameworks for selective catalysis in biofuel upgrade: the role of catalyst wettability
Chen, Yu-Zhen; Cai, Guorui; Wang, Yanmei; Xu, Qiang; Yu, Shu-Hong; et al, Green Chemistry, 2016, 18(5), 1212-1217

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  1 h, -78 °C; 10 min
1.2 Solvents: Tetrahydrofuran ;  30 min; 2 h
1.3 Reagents: Carbon dioxide
2.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; overnight, rt
2.2 Reagents: Water ;  rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  6 h, 330 °C
Referenz
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Lui, Matthew Y.; et al, Applied Catalysis, 2023, 325,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 250 h
Referenz
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
Tang, Songshan; et al, Journal of Analytical and Applied Pyrolysis, 2019, 137, 86-95

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Catalysts: Ruthenium ,  Carbon Solvents: Ethanol ;  100 °C
Referenz
Antimicrobial Properties of Corn Stover Lignin Fractions Derived from Catalytic Transfer Hydrogenolysis in Supercritical Ethanol with a Ru/C Catalyst
Kalinoski, Ryan M.; et al, ACS Sustainable Chemistry & Engineering, 2020, 8(50), 18455-18467

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Boronic acid, B,B′-[1,1′-biphenyl]-4,4′-diylbis-, polymer with 1,1′,1′′,1′′′-met… Solvents: Isopropanol ,  Water ;  2 h, 1 MPa, 70 °C
Referenz
Palladium catalysts based on porous aromatic frameworks for vanillin hydrogenation: Tuning the activity and selectivity by introducing functional groups
Bazhenova, M. A.; Kulikov, L. A.; Bolnykh, Yu. S.; Maksimov, A. L.; Karakhanov, E. A., Catalysis Communications, 2022, 170,

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Sodium carbonate ,  Hydrogen Catalysts: 2410987-96-9 Solvents: Methanol ;  1 h, 20 bar, 150 °C
Referenz
Determining the Catalyst Properties That Lead to High Activity and Selectivity for Catalytic Hydrodeoxygenation with Ruthenium Pincer Complexes
Yao, Wenzhi ; Das, Sanjit; De Lucia, Nicholas A.; Qu, Fengrui ; Boudreaux, Chance M. ; et al, Organometallics, 2020, 39(5), 662-669

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium ,  MIL 101(Cr) (sulfonic acid-functionalized) Solvents: Water ;  0.5 MPa, rt → 100 °C; 120 min, 100 °C
Referenz
Palladium nanoparticles incorporated within sulfonic acid-functionalized MIL-101(Cr) for efficient catalytic conversion of vanillin
Zhang, Fumin; Jin, Yan; Fu, Yanghe; Zhong, Yijun; Zhu, Weidong; et al, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2015, 3(33), 17008-17015

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Palladium Solvents: Ethanol ;  30 min, 25 °C
Referenz
Regulating the crystal phase of Pd/Nb2O5 for vanillin selective HDO at room temperature
Xu, Hao; Li, Hao, Journal of Catalysis, 2023, 423, 105-117

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Decalin ,  Water ;  5 h, 1 MPa, 120 °C
Referenz
Method for catalytic hydrogenation and upgrading of biomass platform compound in Pickering emulsion system
, China, , ,

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Carbon Solvents: Water ;  1 h, 1 MPa, 150 °C
Referenz
Synthesis of Palladium Nanoparticles Supported on Mesoporous N-Doped Carbon and Their Catalytic Ability for Biofuel Upgrade
Xu, Xuan; Li, Yi; Gong, Yutong; Zhang, Pengfei; Li, Haoran; et al, Journal of the American Chemical Society, 2012, 134(41), 16987-16990

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Zirconium tetrabutoxide ,  Zirconium dioxide ,  Palladium ,  Zirconium oxychloride Solvents: 1-Butanol ;  1 h, 25 °C
Referenz
Critical role of support crystal structures on highly selective hydrodeoxygenation of lignin-derived vanillin over Pd/ZrO2 catalysts
Zhang, Xin; Jiang, Jingyun; Li, Hao, Fuel Processing Technology, 2023, 249,

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Formic acid Catalysts: Palladium Solvents: Water ;  12 h, 140 °C
Referenz
Nitrogen precursor-mediated construction of N-doped hierarchically porous carbon-supported Pd catalysts with controllable morphology and composition
Pu, Chun; Zhang, Jie; Chang, Ganggang ; Xiao, Yueyang; Ma, Xiaochen; et al, Carbon, 2020, 159, 451-460

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Water ;  0.5 MPa, rt → 150 °C; 5 h, 150 °C
Referenz
Mild-temperature hydrodeoxygenation of vanillin over porous nitrogen-doped carbon black supported nickel nanoparticles
Nie, Renfeng; Yang, Huanhuan; Zhang, Haifu; Yu, Xiaolong; Lu, Xinhuan; et al, Green Chemistry, 2017, 19(13), 3126-3134

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Sodium lignosulfonate Solvents: Water ;  1 h, 1 MPa, 50 °C
Referenz
Green catalytic hydrodeoxygenation reaction of vanillin
, China, , ,

Herstellungsverfahren 21

Reaktionsbedingungen
1.1 Reagents: Sodium carbonate ,  Hydrogen Catalysts: Ruthenium(1+), bis(acetonitrile)chloro[(4-hydroxy-2,6-pyridinediyl-κN)bis(3-meth… Solvents: Methanol ;  1 h, 290 psi, 150 °C
Referenz
Selective hydrodeoxygenation of aromatic compounds
, United States, , ,

Herstellungsverfahren 22

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  1 bar, 140 °C
Referenz
Continuous flow Reductive Alkylation of Methanol by Aldehydes. Synthesis of O-Methyl Ethers and 1,1-Dimethoxyacetals
Radjagobalou, Robbie; Rouffeteau, Virgile; Deleu, Alexia; Nabokoff, Pierre; Cossy, Janine; et al, Molecular Catalysis, 2022, 524,

Herstellungsverfahren 23

Reaktionsbedingungen
1.1 Reagents: Formic acid Catalysts: Palladium ,  Silver ,  Carbon nitride (C3N4) Solvents: Water ;  4 h, rt
Referenz
Visible light mediated upgrading of biomass to biofuel
Verma, Sanny; Nasir Baig, R. B.; Nadagouda, Mallikarjuna N.; Varma, Rajender S., Green Chemistry, 2016, 18(5), 1327-1331

Herstellungsverfahren 24

Reaktionsbedingungen
1.1C:Si(OEt)4, C:7699-43-6, S:108-29-2, 15 min, rt → 250°C; 5 h, 250°C; 5 min, cooled
1.2S:H2O, 10 min, cooled
Referenz
Enhanced Acid-Catalyzed Lignin Depolymerization in a Continuous Reactor with Stable Activity
By Nandiwale, Kakasaheb Y. et al, ACS Sustainable Chemistry & Engineering, 2020, 8(10), 4096-4106

Herstellungsverfahren 25

Reaktionsbedingungen
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Water ;  rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  6 h, 330 °C
Referenz
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Lui, Matthew Y.; et al, Applied Catalysis, 2023, 325,

Herstellungsverfahren 26

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  overnight, rt → reflux
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  1 h, -78 °C; 10 min
2.2 Solvents: Tetrahydrofuran ;  30 min; 2 h
2.3 Reagents: Carbon dioxide
3.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; overnight, rt
3.2 Reagents: Water ;  rt
4.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  6 h, 330 °C
Referenz
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Lui, Matthew Y.; et al, Applied Catalysis, 2023, 325,

Herstellungsverfahren 27

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  6 h, 330 °C
Referenz
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Lui, Matthew Y.; et al, Applied Catalysis, 2023, 325,

Herstellungsverfahren 28

Reaktionsbedingungen
1.1 250 h
Referenz
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
Tang, Songshan; et al, Journal of Analytical and Applied Pyrolysis, 2019, 137, 86-95

Herstellungsverfahren 29

Reaktionsbedingungen
1.1 Catalysts: Choline chloride ,  Imidazole ;  150 °C
Referenz
Insights into alkaline choline chloride-based deep eutectic solvents pretreatment for Populus deltoides: Lignin structural features and modification mechanism
Li, Haichao; et al, International Journal of Biological Macromolecules, 2021, 193, 319-327

Herstellungsverfahren 30

Reaktionsbedingungen
1.1 Catalysts: Silica Solvents: Ethanol ;  4 h, 290 °C
Referenz
Catalytic depolymerization of Kraft lignin to high yield alkylated-phenols over CoMo/SBA-15 catalyst in supercritical ethanol
Rana, Masud; et al, RSC Advances, 2023, 13(43), 30022-30039

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